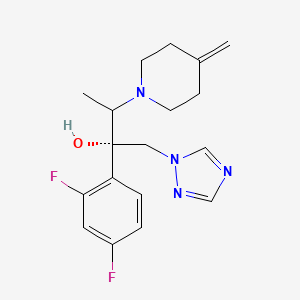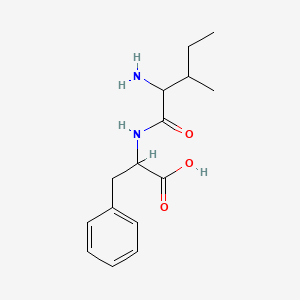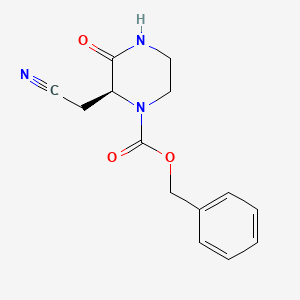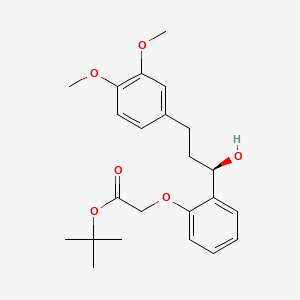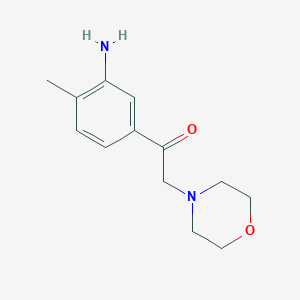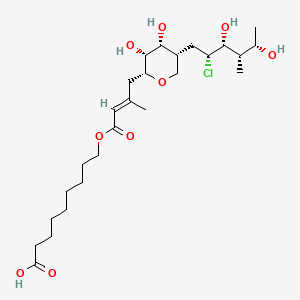
2-Chloro-3-hydroxymupirocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-hydroxymupirocin is a derivative and impurity of mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C26H45ClO9, and it has a molecular weight of 537.08 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxymupirocin involves the chlorination of mupirocin. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
2-Chloro-3-hydroxymupirocin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups.
科学的研究の応用
2-Chloro-3-hydroxymupirocin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of mupirocin formulations.
Biology: The compound is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a topical antibiotic.
Industry: It is used in the quality control and assurance of mupirocin production.
作用機序
The mechanism of action of 2-Chloro-3-hydroxymupirocin is similar to that of mupirocin. It inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This inhibition prevents the synthesis of proteins necessary for bacterial growth and replication, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Mupirocin: The parent compound, used as a topical antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Pseudomonic Acid B, C, and D: Other derivatives with varying degrees of antibacterial activity.
Uniqueness
2-Chloro-3-hydroxymupirocin is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This modification can potentially enhance its antibacterial properties or alter its spectrum of activity compared to other mupirocin derivatives.
特性
分子式 |
C26H45ClO9 |
|---|---|
分子量 |
537.1 g/mol |
IUPAC名 |
9-[(E)-4-[(2R,3R,4R,5R)-5-[(2R,3R,4S,5S)-2-chloro-3,5-dihydroxy-4-methylhexyl]-3,4-dihydroxyoxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid |
InChI |
InChI=1S/C26H45ClO9/c1-16(13-23(31)35-11-9-7-5-4-6-8-10-22(29)30)12-21-26(34)25(33)19(15-36-21)14-20(27)24(32)17(2)18(3)28/h13,17-21,24-26,28,32-34H,4-12,14-15H2,1-3H3,(H,29,30)/b16-13+/t17-,18-,19+,20+,21+,24+,25+,26-/m0/s1 |
InChIキー |
LLUMGKUWIGDCTG-FDTMSFRLSA-N |
異性体SMILES |
C[C@@H]([C@H](C)O)[C@H]([C@@H](C[C@@H]1CO[C@@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)Cl)O |
正規SMILES |
CC(C(C)O)C(C(CC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


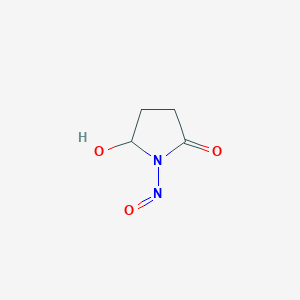

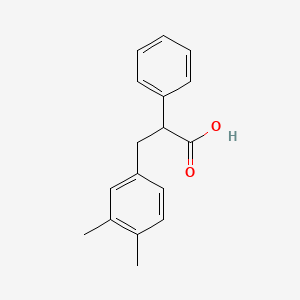
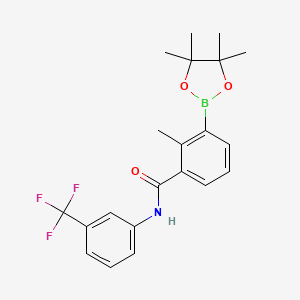
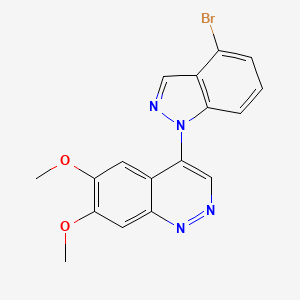
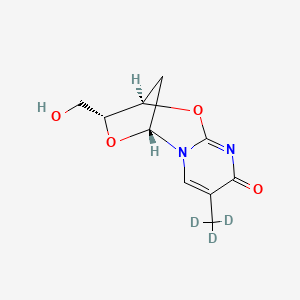
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)
